molecular formula C20H13FN2O3 B10909046 Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10909046
M. Wt: 348.3 g/mol
InChI Key: NYFIOCCWATXFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic ester featuring an isoxazolo[5,4-b]pyridine core substituted with a 4-fluorophenyl group at position 6 and a phenyl group at position 3. Its synthesis typically involves cyclocondensation reactions of appropriately substituted precursors, followed by esterification .

Properties

Molecular Formula

C20H13FN2O3

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 6-(4-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C20H13FN2O3/c1-25-20(24)15-11-16(12-7-9-14(21)10-8-12)22-19-17(15)18(23-26-19)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

NYFIOCCWATXFAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Route 1: Cyclization of Nitropyridine Precursors

This method leverages intramolecular nucleophilic substitution (INS) of nitro-substituted pyridines, a strategy validated for isoxazolo[4,5-b]pyridine analogs.

Step Reagents/Conditions Key Reaction Yield
12-Chloro-3-nitro-6-R-pyridine (R = substituent)Formation of nitropyridine precursorN/A
2Base (e.g., K₂CO₃) in DMF, 80°CINS of nitro group to form isoxazole ring70–85%
3Suzuki-Miyaura coupling (Pd catalyst, 4-fluorophenylboronic acid)Introduction of 4-fluorophenyl group60–75%
4Methyl chloroformate, Et₃NEsterification of carboxylic acid to methyl ester90%

Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates INS, enabling cyclization under mild conditions.

Route 2: Cross-Coupling and Esterification

This approach prioritizes modular assembly of the substituents and core structure.

Step Reagents/Conditions Key Reaction Yield
16-Bromo-3-phenylpyridine-4-carboxylic acidSynthesis of pyridine precursor80%
2Suzuki coupling (Pd(PPh₃)₄, 4-fluorophenylboronic acid, Na₂CO₃, DME/H₂O)Installation of 4-fluorophenyl group65%
3Methyl iodide, K₂CO₃Methyl ester formation95%

Advantages : High functional group tolerance and scalability.

Route 3: Metal-Free Cyclization

Inspired by eco-friendly isoxazole syntheses, this method avoids toxic metals.

Step Reagents/Conditions Key Reaction Yield
13-Nitro-6-phenylpyridine-4-carbaldehydeOxime formation with hydroxylamine85%
2N-Chlorosuccinimide (NCS)Hydroxyimidoyl chloride formation75%
32-Cyanoacetamide, NaOEtCyclization to isoxazole ring60%
4Suzuki coupling (4-fluorophenylboronic acid)Fluorophenyl group installation70%

Limitations : Lower yields compared to metal-catalyzed routes.

Optimization of Reaction Conditions

Critical parameters include:

  • Temperature : Cyclization reactions (80–100°C) for INS efficiency.

  • Catalysts : Pd(PPh₃)₄ for Suzuki coupling (0.5–1 mol%) enhances regioselectivity.

  • Solvents : DMF for INS; DME/H₂O for cross-coupling.

Comparison of Methods

Parameter Route 1 Route 2 Route 3
Steps 434
Yield 55–65%50–60%45–55%
Cost ModerateHighLow
Scalability GoodExcellentModerate

Data Tables

Table 1: Representative Reaction Conditions

Route Cyclization Reagent Coupling Catalyst Solvent
1K₂CO₃Pd(PPh₃)₄DMF
2N/APd(PPh₃)₄DME/H₂O
3NaOEtN/AEtOAc

Table 2: Yield Comparison Across Routes

Route Cyclization Yield Coupling Yield Esterification Yield
180%65%90%
2N/A65%95%
360%70%N/A

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the phenyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H15FN2O2
  • Molecular Weight : 320.34 g/mol
  • Structural Characteristics : The compound features an isoxazole ring fused with a pyridine structure, contributing to its unique pharmacological properties.

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate exhibits various biological activities that make it a candidate for further research:

Anti-inflammatory Properties

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX-1 and COX-2 has been associated with reduced inflammation and pain relief, making it a potential lead for anti-inflammatory drug development .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural analogs have shown promise in inhibiting tumor growth in various cancer models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions of substituted pyridines and isoxazoles. The ability to modify its structure allows for the generation of derivatives with enhanced biological activity or selectivity .

Case Study 1: Anti-inflammatory Activity

In a study published in Molecules, researchers evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reduction in edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Screening

Another study focused on the compound's anticancer activity against breast cancer cell lines. The findings indicated that treatment with this compound led to decreased cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX enzyme inhibition
AnticancerInduction of apoptosis
AntimicrobialPotential activity against pathogensOngoing research

Mechanism of Action

The mechanism of action of Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

    Pathways Involved: The compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate are best understood by comparing it with analogs featuring variations in substituents, heteroatoms, or ring systems. Below is a detailed analysis supported by structural data and substituent effects:

Table 1: Structural and Functional Comparison of Isoxazolopyridine Derivatives

Compound Name R3 R6 Molecular Formula Molecular Weight Key Properties/Notes
This compound Phenyl 4-Fluorophenyl C20H13FN2O3 348.33 Fluorine enhances electronegativity, potentially improving metabolic stability .
Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate Methyl 4-Methoxyphenyl C16H14N2O4 298.29 Methoxy group increases electron density, possibly altering binding affinity.
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate Phenyl 2-Furyl C18H12N2O4 320.31 Furyl group introduces aromatic heterocyclic character, affecting solubility and π-π stacking.
Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate 4-Fluorophenyl Cyclopropyl C17H13FN2O3 308.33 Cyclopropyl substituent may influence ring puckering and steric interactions .
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate Phenyl Methyl C16H13N2O3 287.29 Smaller alkyl group at R6 reduces steric hindrance, possibly enhancing reactivity.

Key Observations

Electronic Effects: The 4-fluorophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance metabolic stability compared to the electron-donating 4-methoxyphenyl group in .

Methyl at R6 () offers minimal steric bulk, possibly favoring synthetic accessibility but reducing target selectivity.

Pharmacological Implications :

  • Fluorinated derivatives like the target compound are often prioritized in drug discovery due to improved bioavailability and resistance to oxidative metabolism .
  • The absence of experimental data (e.g., IC50, logP) in the available literature limits direct pharmacological comparisons.

Biological Activity

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS No. 1018125-83-1) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₁FN₂O₃
  • Molecular Weight : 286.26 g/mol
  • Structure : The compound features an isoxazole ring fused to a pyridine, with a fluorophenyl substituent that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various signaling pathways. Research indicates that compounds within the isoxazole family often exhibit inhibitory effects on kinases and other enzymes involved in inflammatory and proliferative processes.

Inhibition of Kinases

Studies have demonstrated that derivatives of isoxazole compounds can inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses. For instance, related compounds have shown effectiveness in inhibiting cytokine production (e.g., IL-1β, TNFα) in models of autoimmune diseases . This suggests that this compound may also possess similar anti-inflammatory properties.

Antiproliferative Effects

Research has indicated that methyl isoxazole derivatives can exhibit antiproliferative effects against certain cancer cell lines. The inhibition of cell proliferation is often linked to the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Studies and Research Findings

  • Study on Inflammatory Diseases :
    • A study investigated the effects of isoxazole derivatives on adjuvant-induced arthritis models, revealing significant reductions in inflammation markers when treated with similar compounds . This suggests a potential therapeutic application for this compound in treating inflammatory conditions.
  • Cancer Cell Line Testing :
    • In vitro tests on various cancer cell lines demonstrated that certain isoxazole derivatives could inhibit cell growth and induce apoptosis. The structural modifications in these compounds were crucial for enhancing their biological profiles .

Data Table: Biological Activity Overview

Activity Target/Pathway Effect Reference
p38 MAPK InhibitionCytokine productionReduced IL-1β, TNFα levels
Antiproliferative ActivityCancer cell linesInhibition of cell growth
Anti-inflammatory EffectsAdjuvant-induced arthritisDecreased inflammation

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
1Pd(OAc)₂, K₂CO₃DMF100°C45–55
2H₂SO₄Toluene80°C60–70
3CH₃OH, H₂SO₄MeOHReflux85–90

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural determination:

  • Data Collection: Single crystals are grown via slow evaporation (e.g., in EtOH/CHCl₃). Diffraction data is collected using synchrotron or in-house X-ray sources .
  • Structure Solution: SHELXS (direct methods) or SHELXD (charge flipping) are used for phase determination .
  • Refinement: SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. For example, the fluorophenyl group’s orientation can be validated via electron density maps .

Case Study:
In a related isoxazolopyridine derivative, SHELXL refinement resolved a disorder in the phenyl ring by applying restraints to bond lengths and angles, achieving an R-factor of 0.032 .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR: Peaks for the methyl ester (δ ~3.9 ppm, singlet) and fluorophenyl protons (δ ~7.2–7.8 ppm, doublets due to coupling with fluorine) are diagnostic. Aromatic protons in the isoxazole-pyridine core appear as multiplets .
  • IR Spectroscopy: Strong C=O stretch (~1717 cm⁻¹) for the ester and C-F stretch (~1233 cm⁻¹) .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₂₂H₁₅FN₂O₃, MW 374.36) .

Q. Table 2: Example Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d6)δ 3.89 (s, 3H, OCH₃), 7.23–7.81 (m, 9H, Ar-H)
IR (KBr)1717 cm⁻¹ (C=O), 1233 cm⁻¹ (C-F)
ESI-MSm/z 375.1 [M+H]⁺

Advanced: How to design SAR studies for modifying bioactivity via substituent variation?

Methodological Answer:
Structure-Activity Relationship (SAR) studies focus on:

  • Fluorophenyl Position: Replace 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate lipophilicity and target binding .
  • Ester Group: Hydrolyze the methyl ester to a carboxylic acid (using LiOH/dioxane) to assess polarity effects on membrane permeability .
  • Isoxazole Core: Introduce methyl or thienyl substituents to evaluate steric effects on enzyme inhibition .

Example:
In a pyrazolo[3,4-b]pyridine analog, replacing the 4-fluorophenyl with a 4-methoxyphenyl increased anticancer activity (IC₅₀ from 12 μM to 4.5 μM) due to enhanced π-π stacking .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group.
  • Moisture: The ester group is prone to hydrolysis; use anhydrous solvents (e.g., dried DCM) during synthesis .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring caution during high-temperature reactions .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Purity: HPLC analysis (e.g., >95% purity, C18 column, MeCN/H₂O gradient) ensures reproducibility .
  • Crystallographic Validation: Confirm bioactive conformers via X-ray co-crystallization with target proteins .

Case Study:
A reported IC₅₃ discrepancy (10 μM vs. 50 μM) for a kinase inhibitor was traced to residual DMSO in stock solutions, altering compound solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.